3,4-Dimethyloct-1-yne-1,3-diol
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Overview
Description
Preparation Methods
Dimethyl octynediol can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a catalyst. This reaction produces 3,6-dimethyl-4-octyne-3,6-diol under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl octynediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethyl octynediol can produce diketones, while reduction can yield alkanes .
Scientific Research Applications
Dimethyl octynediol has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in the preparation of cell culture media and other biological assays. In medicine, it is used in the formulation of topical creams and ointments due to its skin-conditioning properties. In industry, it is used in the production of paints, coatings, and adhesives .
Mechanism of Action
The mechanism of action of dimethyl octynediol involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and preventing the separation of components. At the molecular level, dimethyl octynediol interacts with the hydrophilic and lipophilic parts of molecules, facilitating their dispersion in a medium .
Comparison with Similar Compounds
Dimethyl octynediol can be compared with other similar compounds, such as ethylene glycol and propylene glycol. While all these compounds have surfactant properties, dimethyl octynediol is unique due to its triple bond and diol functional groups, which provide it with distinct chemical reactivity and stability. Other similar compounds include 1,4-butanediol and 2-methyl-2,4-pentanediol, which also have applications in various industries but differ in their molecular structures and properties .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,4-dimethyloct-1-yne-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-6H2,1-3H3 |
InChI Key |
QYQITOWAVFFPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C#CO)O |
Origin of Product |
United States |
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